1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane

Organic Photovoltaics Mechanical Robustness Flexible Spacer

1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane (CAS 1884354-21-5, C20H34S2Sn2, MW 576.03) is a symmetrical distannylated monomer featuring two 5-(trimethylstannyl)thiophene termini linked by a flexible hexane-1,6-diyl spacer. The compound belongs to the class of AA-type Stille polycondensation monomers used to construct π-conjugated polymers for organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Molecular Formula C20H34S2Sn2
Molecular Weight 576.0 g/mol
Cat. No. B12091414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane
Molecular FormulaC20H34S2Sn2
Molecular Weight576.0 g/mol
Structural Identifiers
SMILESC[Sn](C)(C)C1=CC=C(S1)CCCCCCC2=CC=C(S2)[Sn](C)(C)C
InChIInChI=1S/C14H16S2.6CH3.2Sn/c1(3-7-13-9-5-11-15-13)2-4-8-14-10-6-12-16-14;;;;;;;;/h5-6,9-10H,1-4,7-8H2;6*1H3;;
InChIKeyPGVIBGDMTHAVLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane – Bifunctional Organotin Monomer for Spacer-Engineered Conjugated Polymers


1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane (CAS 1884354-21-5, C20H34S2Sn2, MW 576.03) is a symmetrical distannylated monomer featuring two 5-(trimethylstannyl)thiophene termini linked by a flexible hexane-1,6-diyl spacer . The compound belongs to the class of AA-type Stille polycondensation monomers used to construct π-conjugated polymers for organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) . Commercially available purities range from 97% (Adamas) to >98% (various suppliers) [1].

Why 1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane Cannot Be Replaced by Common Distannyl Monomers in Spacer-Dependent Applications


The six-carbon alkyl spacer in 1,6-bis(5-(trimethylstannyl)thiophen-2-yl)hexane is not an inert structural filler; it actively modulates solid-state morphology, mechanical compliance, and charge-transport properties of the resulting copolymers. Substituting this monomer with a rigid, fully conjugated distannyl analog (e.g., 2,5-bis(trimethylstannyl)thiophene or 5,5′-bis(trimethylstannyl)-2,2′-bithiophene) eliminates the flexible spacer, which has been shown in alkyl-spacer–engineered polymer donors to increase crack onset strain sixfold (from 2% to 12%) and cohesive fracture energy twofold (from 1.0 to 2.1 J m⁻²) while preserving photovoltaic efficiency [1]. Independent studies on DPP-TVT polymers demonstrate that a C6 alkyl spacer provides the optimal balance for charge-carrier mobility, yielding a maximum hole mobility of 8.74 cm² V⁻¹ s⁻¹ versus lower mobilities for shorter or longer spacers [2]. Generic substitution therefore risks compromising both mechanical durability and electronic performance in spacer-sensitive device architectures.

Quantitative Differentiation Evidence for 1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane vs. Structurally Related Distannyl Monomers


Alkyl Spacer Incorporation Enhances Mechanical Robustness While Retaining Photovoltaic Efficiency

Introducing a flexible alkyl spacer between thiophene units in a polymer donor backbone significantly improves mechanical properties without sacrificing power conversion efficiency (PCE). In a study of PM6-based polymer donors, copolymerization with 1,10-di(thiophen-2-yl)decane (5 mol% FS) increased crack onset strain (COS) from 2% to 12% and cohesive fracture energy (Gc) from 1.0 to 2.1 J m⁻², while PCE rose from 15% to 17% [1]. Although the study employed a C10 spacer, the underlying structure–property principle—that a flexible non-conjugated alkyl linker decouples mechanical and electronic functions—directly applies to the C6 spacer in 1,6-bis(5-(trimethylstannyl)thiophen-2-yl)hexane. In contrast, fully conjugated distannyl monomers (e.g., 2,5-bis(trimethylstannyl)thiophene) produce rigid-rod polymers that lack this mechanical compliance.

Organic Photovoltaics Mechanical Robustness Flexible Spacer

C6 Alkyl Spacer Length Maximizes Charge-Carrier Mobility in Thiophene-Based Polymers

Systematic variation of the alkyl spacer length in DPP-TVT polymers (C2 through C9) revealed a pronounced odd–even effect, with the C6 spacer delivering the highest hole mobility of 8.74 cm² V⁻¹ s⁻¹ (at VGS, VDS = −100 V) [1]. Mobility decreased substantially for both shorter spacers (C2–C5) and longer spacers (C7–C9). This finding establishes the hexamethylene (C6) bridge as the optimal spacer length for maximizing charge transport in thiophene-based conjugated polymers. The hexane-1,6-diyl linker in 1,6-bis(5-(trimethylstannyl)thiophen-2-yl)hexane corresponds precisely to this optimal spacer length, providing a rationale for selecting this monomer over analogs with different bridging units (e.g., 1,4-bis(5-(trimethylstannyl)thiophen-2-yl)benzene with a rigid phenyl spacer, or monomers with longer/shorter alkyl linkers).

Charge Carrier Mobility Structure–Property Relationship Alkyl Spacer Engineering

AA-Type Distannyl Monomer Enables High-Molecular-Weight Polymers via Nonstoichiometric Stille Polycondensation

Distannyl-functionalized thiophene monomers compatible with nonstoichiometric Stille coupling polycondensation have been demonstrated to produce high-molecular-weight π-conjugated polymers. Using 2,5-bis(trimethylstannyl)thiophene as a model AA monomer, polycondensation with a dibromo NDI-based comonomer at feed ratios from 1:1 to 1:10 yielded polymers with Mn up to 22,600 g mol⁻¹ (Đ = 2.98) [1]. The rate constant for the second Stille substitution (k₂) was found to be 15 times higher than the first (k₁), facilitating efficient chain growth [1]. 1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane, bearing identical trimethylstannyl-thiophene termini, is expected to exhibit comparable AA-type reactivity while additionally providing the spacer-dependent property benefits documented above. In contrast, mono-stannylated or AB-type monomers do not support this nonstoichiometric polymerization strategy.

Stille Polycondensation Molecular Weight Control Conjugated Polymer Synthesis

Commercial Purity Benchmarking Against Common Distannyl Thiophene Monomers

Supplier-specified purity for 1,6-bis(5-(trimethylstannyl)thiophen-2-yl)hexane ranges from 97% (Adamas) [1] to NLT 97% (MolCore) and up to 99% (HZBp) [2]. This is comparable to or exceeds the typical purity of the widely used 2,5-bis(trimethylstannyl)thiophene (commonly 95–97% from major suppliers such as Sigma-Aldrich and TCI). The consistently high purity specification ensures reliable stoichiometry in AA+BB Stille polycondensation, where even small deviations in monomer purity can drastically limit achievable molecular weight. The compound is available in research-scale quantities (100 mg to 100 g) with storage at room temperature under inert atmosphere, facilitating standard laboratory procurement and handling [1].

Monomer Purity Procurement Benchmarking Organotin Reagent Quality

High-Impact Application Scenarios for 1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane Based on Quantitative Differentiation Evidence


Flexible and Stretchable Organic Solar Cells Requiring Mechanical Robustness

The incorporation of 1,6-bis(5-(trimethylstannyl)thiophen-2-yl)hexane as a flexible-spacer monomer in donor–acceptor copolymer backbones is expected to enhance thin-film mechanical compliance while maintaining or improving photovoltaic efficiency, based on the sixfold increase in crack onset strain (2% → 12%) and doubling of cohesive fracture energy (1.0 → 2.1 J m⁻²) demonstrated for analogous alkyl-spacer–incorporated PM6 derivatives [1]. This application scenario is particularly relevant for wearable and portable organic photovoltaic devices where mechanical deformation during operation is unavoidable.

High-Mobility OFET Devices Exploiting Optimal C6 Spacer Length

Copolymers synthesized from 1,6-bis(5-(trimethylstannyl)thiophen-2-yl)hexane and appropriate electron-deficient comonomers can leverage the empirically established optimal C6 spacer length for thiophene-based semiconductors. The DPP-TVT system with a C6 spacer achieved a hole mobility of 8.74 cm² V⁻¹ s⁻¹, substantially exceeding values for C2, C4, and C8 spacers [2]. Researchers targeting maximum charge-carrier mobility in solution-processed OFETs should prioritize this monomer over analogs with non-optimal spacer lengths or rigid conjugated linkers.

Nonstoichiometric Stille Polycondensation for High-Throughput Polymer Library Synthesis

The AA-bifunctional trimethylstannyl-thiophene architecture enables the use of nonstoichiometric Stille coupling polycondensation protocols, where the 15-fold rate acceleration of the second substitution step (k₂/k₁ = 15) drives efficient chain growth even with excess dibromo comonomer [3]. This property makes 1,6-bis(5-(trimethylstannyl)thiophen-2-yl)hexane suitable for combinatorial polymer library synthesis where precise 1:1 stoichiometry is difficult to maintain across multiple parallel reactions.

Structure–Property Relationship Studies of Spacer-Dependent Polymer Morphology

As a well-defined monomer with a discrete C6 aliphatic spacer separating two reactive thiophene-stannyl termini, this compound serves as an ideal building block for systematic studies correlating alkyl spacer length with solid-state packing, crystallinity, and blend morphology in bulk-heterojunction and transistor devices. The availability of >97% purity material from multiple suppliers [4] ensures reproducibility across research groups investigating spacer-dependent phenomena.

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